4-(3-Chlorophenyl)pyridine
Overview
Description
Scientific Research Applications
1. Electrochemical Properties and Charge Transfer Applications
- Tetrathiafulvalene Derivatives Synthesis : A study by (Andreu et al., 2000) described the synthesis of derivatives from 4-pyridine using a Wittig reaction. These compounds show charge transfer properties, indicating potential applications in electrochemical devices.
2. Chemoselective Synthesis Techniques
- Direct 4-Pyridination of C(sp3)–H Bonds : Research by (Hoshikawa & Inoue, 2013) demonstrated a method for substituting hydrogen in C(sp3)–H bonds with 4-pyridine. This technique is important for creating molecules with 4-pyridine structures, which have potential biological and functional applications.
3. Structural Analysis and Crystallography
- Analysis of Molecular Structure : A study by (Vimalraj & Pandiarajan, 2010) focused on the crystal structure of a compound related to 4-chlorophenylpyridine, providing insights into its molecular conformation and potential applications in crystallography and molecular design.
4. Molecular Docking and Antimicrobial Activity
- Molecular Structure and Antimicrobial Study : (Sivakumar et al., 2021) explored the vibrational study and antimicrobial activity of a pyridine derivative. This suggests applications in drug design and the study of molecular interactions.
5. Optical and Magnetic Properties in Material Science
- Study of Radical Cation Salts : Research by (Pointillart et al., 2009) on compounds formed from reactions involving 4-pyridine derivatives showed unique optical and magnetic properties. These findings are relevant to the development of materials with specific electronic and photophysical characteristics.
6. Nonlinear Optical Material Development
- Synthesis and Characterization of Organic Nonlinear Optical Materials : A study by (Menezes et al., 2014) developed a new material with high second harmonic generation efficiency. The presence of a pyridine ring in its structure indicates potential applications in nonlinear optics and optoelectronic device fabrication.
Safety And Hazards
properties
IUPAC Name |
4-(3-chlorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVCQVJRXNLKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461574 | |
Record name | 4-(3-chloro-phenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)pyridine | |
CAS RN |
5957-92-6 | |
Record name | 4-(3-chloro-phenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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